molecular formula C5H6BrClN2 B585052 4-bromo-1-(2-chloroethyl)-1H-pyrazole CAS No. 663941-72-8

4-bromo-1-(2-chloroethyl)-1H-pyrazole

Cat. No. B585052
CAS RN: 663941-72-8
M. Wt: 209.471
InChI Key: NOFUQFJPUMIBER-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies. For instance, the multistage synthesis of mono- and bis(pyrazolyl)-ethyl selenides by the reaction of 4-bromo-1-(2-chloroethyl)-1H-pyrazole with PhSeNa or Na2Se formed in situ has been proposed .

Scientific Research Applications

Biomedical Applications

The compound 4-bromo-1-(2-chloroethyl)-1H-pyrazole can be used in biomedical applications. It can be involved in the Michaelis–Arbuzov reaction, which is a notable reaction for the formation of the phosphorus–carbon (P–C) bond . Compounds bearing the P–C bond have important pharmacological, biochemical, and toxicological properties . For instance, certain examples of such applications include the development of alkylphosphonofluoridates as serine hydrolase inhibitors and activity-based probes, and the P–C containing antiviral and anticancer agents .

Synthesis of Mono- and Bis(pyrazolyl)- Ethyl Selenides

4-bromo-1-(2-chloroethyl)-1H-pyrazole can be used in the multistage synthesis of mono- and bis(pyrazolyl)- ethyl selenides . This involves the reaction of 4-bromo-1-(2-chloroethyl)-1H-pyrazole with PhSeNa or Na 2 Se formed in situ .

Preparation of 1,4′-Bipyrazoles

4-bromo-1-(2-chloroethyl)-1H-pyrazole can be used as a starting material in the synthesis of 1,4′-bipyrazoles . Bipyrazoles are a class of compounds that have various applications in the field of organic synthesis and medicinal chemistry.

Preparation of Solid Hexacoordinate Complexes

4-bromo-1-(2-chloroethyl)-1H-pyrazole can be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride . These complexes have potential applications in the field of coordination chemistry and materials science.

Inhibition of Oxidative Phosphorylation

4-bromo-1-(2-chloroethyl)-1H-pyrazole is reported to inhibit the oxidative phosphorylation, the ATP -32 P exchange reaction, and energy dependent and independent calcium uptake . This property can be utilized in the study of cellular metabolism and energy production.

Mutagenicity Studies

The mutagenicity of 4-bromo-1-(2-chloroethyl)-1H-pyrazole has been tested using the L-arabinose forward mutation assay of Salmonella typhimurium . This can be useful in genetic research and understanding the effects of various compounds on DNA mutations.

properties

IUPAC Name

4-bromo-1-(2-chloroethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrClN2/c6-5-3-8-9(4-5)2-1-7/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFUQFJPUMIBER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680208
Record name 4-Bromo-1-(2-chloroethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

663941-72-8
Record name 4-Bromo-1-(2-chloroethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-1H-pyrazole (5 g, 34.02 mmol), 2-chloroethanol (2.7 mL, 40.82 mmol) and PPh3 (10.71 g, 40.82 mmol) and in THF (68 mL) at 0° C. was added DEAD (6.4 mL, 40.8 mmol). The mixture was allowed to warm-up to room temperature and stirred overnight. It was then concentrated under reduced pressure, the residue was treated with ether and the resultant suspension was filtered. The filtrate was collected and concentrated under reduced pressure to afford the title compound 75 which was used in the next step without further purification. MS (m/z): 209.0 (M+H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Name
Quantity
10.71 g
Type
reactant
Reaction Step One
Name
Quantity
6.4 mL
Type
reactant
Reaction Step One
Name
Quantity
68 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Bromopyrazole (700 mg, 4.76 mmol, available from Aldrich), cesium carbonate (2328 mg, 7.14 mmol, available from Aldrich) and 1-bromo-2-chloroethane (0.592 ml, 7.14 mmol, available from Acros) were suspended in N,N-dimethylformamide (DMF) (14 ml) and heated to 60° C. under microwave conditions in an Emrys Optimiser for 1 hour. The mixture was partitioned between water (20 ml) and ethyl acetate (60 ml). The aqueous layer was run off and the organic washed (water ×3 (10 ml), brine (10 ml)), dried (magnesium sulfate) and evaporated to dryness to give the desired compound (868 mg).
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
2328 mg
Type
reactant
Reaction Step Two
Quantity
0.592 mL
Type
reactant
Reaction Step Three
Quantity
14 mL
Type
solvent
Reaction Step Four

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